Saxagliptin

DPP-4 inhibitor potency enzyme inhibition constant Ki structure-activity relationship

Saxagliptin (BMS-477118; CAS 361442-04-8) is a cyclopropyl-fused pyrrolidine-based, orally active, competitive, reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It is characterized by a cyanomethanoproline moiety at the P1 site and an adamantyl moiety at the P2 site, with a molecular formula of C18H25N3O2 and molecular weight of 315.41 g/mol.

Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
Cat. No. B8054717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaxagliptin
Molecular FormulaC18H25N3O2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
InChIInChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15-,17?,18?/m1/s1
InChIKeyQGJUIPDUBHWZPV-KFHUQKARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 791.8 mg/L at 25 °C (est)

Saxagliptin Procurement Guide: Compound Classification and Core Specifications


Saxagliptin (BMS-477118; CAS 361442-04-8) is a cyclopropyl-fused pyrrolidine-based, orally active, competitive, reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus [1]. It is characterized by a cyanomethanoproline moiety at the P1 site and an adamantyl moiety at the P2 site, with a molecular formula of C18H25N3O2 and molecular weight of 315.41 g/mol [2]. Saxagliptin is distinguished by its reversible covalent binding interaction with the catalytic serine residue of DPP-4, which underlies its high potency (Ki = 0.6–1.3 nM) [3]. The compound is administered at 2.5 mg or 5 mg once daily, with or without food, and is metabolized primarily by cytochrome P450 (CYP) 3A4/5 to form an active 5-hydroxy metabolite [4].

Saxagliptin vs. Alternative DPP-4 Inhibitors: Why Interchangeability Is Not Scientifically Justified


The DPP-4 inhibitor class is pharmacologically and clinically heterogeneous; individual agents exhibit substantial differences in intrinsic potency (Ki/IC50), selectivity against off-target DPP-family enzymes, pharmacokinetic half-lives, metabolic pathways, and organ-specific elimination profiles [1]. These molecular-level differences translate to distinct clinical dosing requirements, drug-drug interaction liabilities, and safety profiles that preclude simple therapeutic substitution without careful consideration of patient-specific factors [2]. Saxagliptin's CYP3A4/5-mediated metabolism, requirement for renal dose adjustment, and association with increased heart failure hospitalization risk represent product-specific attributes that differentiate it from renal-excreted agents like sitagliptin or hepatically-eliminated agents like linagliptin, making generic class-level substitution scientifically inappropriate without explicit evidence of therapeutic equivalence in the target population [3].

Saxagliptin Quantitative Differentiation Evidence: Direct Comparative Data vs. In-Class Alternatives


Saxagliptin Ki Value vs. Sitagliptin and Vildagliptin: A 10-Fold Potency Advantage in DPP-4 Inhibition

Saxagliptin exhibits an inhibition constant (Ki) of 1.3 nM for human recombinant DPP-4, representing a 10-fold greater intrinsic potency than either sitagliptin (Ki = 18 nM) or vildagliptin (Ki = 13 nM) when measured under identical in vitro conditions [1]. This potency differential stems from saxagliptin's ability to form a reversible covalent bond with the catalytic serine residue of DPP-4, a binding mechanism shared only with vildagliptin among commercial DPP-4 inhibitors, but with superior binding affinity due to optimized P1 and P2 moiety interactions [2]. The active metabolite, 5-hydroxy saxagliptin, exhibits a Ki of 2.6 nM, retaining high potency with only a twofold reduction relative to the parent compound [3].

DPP-4 inhibitor potency enzyme inhibition constant Ki structure-activity relationship preclinical pharmacology

Saxagliptin DPP-8/DPP-9 Selectivity Profile: A >4000-Fold Safety Margin Over Off-Target Proteases

Saxagliptin demonstrates a selectivity ratio of 400-fold against DPP-8 and 75-fold against DPP-9 based on Ki comparisons (DPP-4 Ki = 1.3 nM; DPP-8 Ki = 520 nM; DPP-9 Ki = 98 nM) [1]. When evaluated across a broader panel of proteases, both saxagliptin and its active metabolite exhibit >4000-fold selectivity for DPP-4 inhibition compared with other proteases, exceeding the selectivity margins reported for sitagliptin (>2600-fold) and substantially exceeding vildagliptin (<250-fold) [2]. Inhibition of DPP-8 and DPP-9 has been implicated in preclinical toxicity findings including alopecia, thrombocytopenia, and gastrointestinal adverse effects, making high selectivity ratios clinically relevant [3].

DPP-4 selectivity DPP-8 DPP-9 off-target toxicity protease selectivity

Plasma DPP-4 Inhibition Half-Life of 27 Hours: Pharmacodynamic Duration Supporting Once-Daily Dosing

Despite a relatively short plasma elimination half-life of saxagliptin (2.5 hours for parent compound, 3.1 hours for active metabolite), the half-life of plasma DPP-4 inhibition following a 5 mg oral dose is approximately 27 hours, enabling sustained 24-hour pharmacodynamic coverage with once-daily dosing [1]. This extended pharmacodynamic effect is attributed to three factors: the active contribution of the 5-hydroxy metabolite (Ki = 2.6 nM), distribution of both parent and metabolite to intestinal tissue (the proposed major site of drug action), and prolonged dissociation kinetics of both entities from the DPP-4 enzyme target [2]. This contrasts with vildagliptin, which requires twice-daily dosing to maintain 24-hour DPP-4 inhibition due to its shorter duration of enzyme occupancy [3].

pharmacodynamics plasma DPP-4 inhibition half-life once-daily dosing therapeutic coverage

CYP3A4/5-Dependent Metabolism: A Differentiating Drug-Drug Interaction Liability vs. Renally-Cleared DPP-4 Inhibitors

Saxagliptin is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to form its active 5-hydroxy metabolite, with both parent and metabolite undergoing renal elimination (12–29% as intact saxagliptin, 21–52% as metabolite) [1]. This CYP3A4/5-dependent metabolic pathway distinguishes saxagliptin from sitagliptin (predominantly renally excreted unchanged with minimal CYP metabolism), linagliptin (primarily enterohepatically eliminated), and alogliptin (largely renally excreted unchanged) [2]. Consequently, co-administration of saxagliptin with strong CYP3A4/5 inhibitors (e.g., ketoconazole, itraconazole, ritonavir, clarithromycin) increases saxagliptin systemic exposure, necessitating a dose reduction to 2.5 mg once daily [3]. This drug-drug interaction liability is not shared by renally-cleared agents like sitagliptin.

CYP3A4/5 metabolism drug-drug interaction renal clearance hepatic metabolism pharmacokinetic differentiation

Heart Failure Hospitalization Risk: SAVOR-TIMI 53 Trial Quantified Safety Signal vs. Placebo

In the SAVOR-TIMI 53 trial (n = 16,492 patients with type 2 diabetes and established cardiovascular disease or multiple risk factors), saxagliptin treatment was associated with an increased risk of hospitalization for heart failure compared with placebo: 3.5% (289/8,280) of saxagliptin-treated patients vs. 2.8% (228/8,212) of placebo-treated patients were hospitalized for heart failure, representing a risk ratio of 1.27 (95% CI: 1.07–1.51) over a median follow-up of 2.1 years [1]. This translates to 35 hospitalizations per 1,000 patients treated with saxagliptin compared to 28 per 1,000 patients on placebo—an absolute risk increase of 0.7% [2]. This safety signal prompted an FDA Drug Safety Communication and the addition of a heart failure warning to the saxagliptin label, a class-specific safety concern shared with alogliptin (EXAMINE trial: 3.9% vs. 3.3% placebo) but not prominently associated with sitagliptin (TECOS trial: 3.1% vs. 3.1% placebo) or linagliptin [3].

cardiovascular safety heart failure hospitalization SAVOR-TIMI 53 safety differentiation FDA warning

Renal Impairment Dose Adjustment Requirement: Quantitative Exposure Differences vs. Linagliptin

Saxagliptin requires dose adjustment in patients with moderate to severe renal impairment due to increased systemic exposure. In patients with moderate renal impairment (CrCl 30–50 mL/min), saxagliptin AUC increased by 2.1-fold; in severe renal impairment (CrCl <30 mL/min), AUC increased by 4.5-fold; and in end-stage renal disease on hemodialysis, AUC increased by 2.1-fold [1]. Consequently, the saxagliptin dose must be reduced to 2.5 mg once daily in patients with CrCl ≤50 mL/min [2]. In contrast, linagliptin, which undergoes primarily enterohepatic elimination with minimal renal excretion (<5% unchanged in urine), does not require any dose adjustment regardless of renal function stage [3]. Sitagliptin requires dose adjustment in moderate-to-severe renal impairment (100 mg to 50 mg for CrCl 30–50; 25 mg for CrCl <30), while alogliptin requires similar dose reductions [4].

renal impairment dose adjustment CKD pharmacokinetics in renal disease AUC exposure

Saxagliptin Application Scenarios: Evidence-Based Use Cases for Research and Industrial Procurement


Preclinical DPP-4 Inhibitor Screening and Selectivity Profiling in Rodent Models

Saxagliptin is highly effective at eliciting dose-dependent glucose clearance in ob/ob mice, with significant effects observed in the dose range of 0.13–1.3 mg/kg [1]. In Zucker diabetic fatty rats, maximum glucose-lowering response correlates with approximately 60% plasma DPP-4 inhibition, with no additional antihyperglycemic benefit at higher inhibition percentages [2]. The compound's >4000-fold selectivity over other proteases makes it an appropriate reference standard for off-target DPP-8/DPP-9 toxicity screening in preclinical toxicology studies [3]. Tissue distribution studies demonstrate preferential accumulation of saxagliptin and its active metabolite in intestinal tissue, the proposed primary site of incretin-mediated glycemic action, supporting its use in gut-specific pharmacodynamic investigations [4].

Clinical Trial Comparator Selection for Cardiovascular Outcomes Research

The SAVOR-TIMI 53 trial (NCT01107886) established a comprehensive cardiovascular safety database for saxagliptin in 16,492 patients with type 2 diabetes and established cardiovascular disease or multiple risk factors, providing a benchmark dataset for heart failure hospitalization risk assessment (HR 1.27, 95% CI 1.07–1.51) [1]. Researchers designing head-to-head cardiovascular outcomes trials may utilize saxagliptin as an active comparator representing DPP-4 inhibitors with an established HF safety signal, enabling differentiation from agents with neutral HF profiles such as sitagliptin [2]. The renal sub-study of SAVOR-TIMI 53 demonstrated that saxagliptin reduced progressive albuminuria irrespective of baseline renal function, supporting its use in CKD-focused clinical research examining renal outcomes independent of glycemic effects [3].

Pharmaceutical Development and Formulation for Hepatic Impairment Populations

Saxagliptin's pharmacokinetic profile in hepatic impairment demonstrates no clinically meaningful differences in parent compound or active metabolite exposure across Child-Pugh classes A, B, and C, eliminating the need for dose adjustment in hepatic impairment [1]. This property distinguishes saxagliptin for formulation development targeting cirrhotic or hepatically compromised type 2 diabetes populations where other agents may require dose modification. The compound's 50–75% oral bioavailability across preclinical species and low serum protein binding (≤30%) provide favorable developability characteristics for oral solid dosage formulation [2]. Development programs utilizing saxagliptin as an active pharmaceutical ingredient must account for the CYP3A4/5 dose adjustment requirement (limit to 2.5 mg with strong CYP3A4/5 inhibitors) in formulation labeling and DDI risk assessment [3].

Procurement Decision Support for Health System Formulary Management

For health system formulary committees evaluating DPP-4 inhibitor procurement, saxagliptin presents a distinct evidence profile characterized by: (1) 10-fold greater intrinsic potency (Ki = 1.3 nM) than sitagliptin or vildagliptin, supporting lower administered dose requirements; (2) once-daily dosing enabled by 27-hour plasma DPP-4 inhibition half-life [1]; (3) specific CYP3A4/5-mediated DDI liability requiring dose adjustment with strong inhibitors; (4) quantified heart failure hospitalization risk (3.5% vs. 2.8% placebo) from SAVOR-TIMI 53 [2]; and (5) renal dose adjustment requirement (2.5 mg for CrCl ≤50 mL/min) [3]. This evidence portfolio supports differentiated formulary placement where patient-specific factors—cardiovascular risk, renal function, concomitant CYP3A4/5 inhibitor use—drive selection among DPP-4 inhibitor alternatives rather than class-based interchangeability [4].

Quote Request

Request a Quote for Saxagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.